molecular formula C16H12FN5O B1664730 A2A receptor antagonist 1

A2A receptor antagonist 1

Número de catálogo: B1664730
Peso molecular: 309.30 g/mol
Clave InChI: JEEJMSUHUZNTCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Antagonista A2AR 1 es un antagonista potente y selectivo del receptor de adenosina A2A. Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la oncología y la neurología. Al bloquear el receptor de adenosina A2A, el Antagonista A2AR 1 puede modular diversos procesos fisiológicos, convirtiéndolo en un candidato prometedor para el desarrollo de fármacos.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Antagonista A2AR 1 típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento final. Una ruta sintética común involucra el uso de andamios de 1,2,4-triazol, que son conocidos por su potente afinidad de unión y actividad antagonista para los receptores de adenosina . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial del Antagonista A2AR 1 puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad, incluyendo la cromatografía líquida de alta resolución (HPLC), son esenciales para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Synthetic Modifications and SAR Studies

Cmpd-1 derivatives were synthesized to explore structure-activity relationships (SAR). Key findings include:

Table 1: Impact of R-Group Modifications on A2A and A1 Receptor Affinity

R-Group ModificationA2AR pKiA1R pKiSelectivity (A2AR/A1R)
Ortho-methoxyphenyl 7.956.815-fold
Para-methoxyphenyl6.806.52-fold
Meta-methoxyphenyl6.406.31.3-fold
Cyclopropyl substitution6.105.91.2-fold
Methoxy group removal6.206.11.1-fold

Data adapted from competitive binding assays in .

  • Ortho-methoxyphenyl : Essential for high A2AR affinity and selectivity, forming hydrophobic interactions with Tyr91.35^{1.35} and Tyr2717.36^{7.36} in a unique exosite .

  • Aminotriazole : Serves as a hydrogen-bond acceptor with Asn2536.55^{6.55} and Glu169 (ECL2), mimicking adenosine’s ribose interactions .

Suzuki-Miyaura Cross-Coupling

  • Used to introduce aryl/heteroaryl groups to the triazole core. Example:

    Boronic acid derivatives react with halogenated triazoles under Pd(OAc)2_2 catalysis in acetonitrile/water .

Acid-Catalyzed Cyclization

  • Formation of the aminotriazole ring via cyclization of nitriles or amidines under HCl/isopropanol reflux .

Crystallographic Insights into Binding Interactions

The crystal structure of Cmpd-1 bound to A2AR (PDB: 5VRA) reveals:

  • Orthosteric pocket : Methylphenyl and aminotriazole occupy the adenosine-binding site, forming hydrogen bonds with Asn2536.55^{6.55} and π-stacking with Phe168 .

  • Exosite : The methoxyphenyl group induces conformational changes in Tyr91.35^{1.35} and Tyr2717.36^{7.36}, creating a novel allosteric pocket (Fig. 3B, ).

Pharmacological Profiling

Cmpd-1 exhibits dual antagonism with the following properties:

Table 2: Binding Affinities and Functional Activity

Target ReceptorpKiFunctional Assay (pKb)
A2AR7.95 ± 0.067.00 ± 0.32
NR2B8.25 ± 0.17Not reported
A1R6.8Not tested

Data from radioligand displacement and cAMP inhibition assays .

Comparative Analysis with Clinical Candidates

Cmpd-1’s methoxyphenyl exosite distinguishes it from other A2AR antagonists:

  • Istradefylline : Lacks exosite engagement, relying on triazolotriazine interactions .

  • Etrumadenant : Features a pyrimidine core with a cyano group hydrogen-bonding to Thr883.36^{3.36} .

Implications for Parkinson’s Disease Therapy

Cmpd-1’s dual A2AR/NR2B antagonism addresses both dopamine depletion and glutamate excitotoxicity in Parkinson’s disease models. Sustained efficacy in rodent studies correlates with its exosite-driven receptor modulation .

Aplicaciones Científicas De Investigación

Parkinson's Disease

A2A receptor antagonists have shown promise in the treatment of Parkinson's disease (PD), primarily through their ability to modulate dopaminergic activity without exacerbating dyskinesia.

  • Clinical Findings : Istradefylline, a well-studied A2A antagonist, has been approved in Japan for adjunctive treatment in PD. It has demonstrated efficacy in reducing "off" time when used alongside dopaminergic therapies .
  • Neuroprotection : Preclinical studies indicate that A2A antagonists can prevent neuronal loss and may have disease-modifying effects. They improve motor functions and may also address non-motor symptoms like anxiety and depression .

Case Study: Istradefylline

  • Study Design : Phase III trials evaluated its efficacy as an adjunct therapy.
  • Results : Patients showed significant reductions in "off" periods without increasing dyskinesia .

Immunotherapy Enhancement

A2A receptor antagonists are being investigated for their role in enhancing cancer immunotherapy by counteracting the immunosuppressive environment created by adenosine.

  • Clinical Observations : In a study involving renal cell carcinoma (RCC), patients treated with ciforadenant (an A2A antagonist) exhibited tumor regression and improved survival rates. This was particularly noted in patients who were refractory to other treatments .
  • Mechanism : By blocking A2A receptors on immune cells, these antagonists can restore the activity of tumor-reactive T cells and natural killer cells, thereby enhancing anti-tumor immunity .

Case Study: Ciforadenant

  • Study Design : Evaluated in patients with progressive RCC.
  • Results : Partial responses were observed in 11% of patients treated with the combination of ciforadenant and anti-PD-L1 therapy, indicating a synergistic effect .

Summary Table of Applications

Application AreaA2A Receptor AntagonistKey Findings
Neurodegenerative Diseases IstradefyllineReduces "off" time; neuroprotective effects observed
Cancer Immunotherapy CiforadenantTumor regression; improved survival rates

Mecanismo De Acción

El Antagonista A2AR 1 ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de adenosina A2A. Este receptor es un receptor acoplado a proteína G que juega un papel crucial en diversos procesos fisiológicos, incluyendo la neurotransmisión, la respuesta inmunitaria y la inflamación. Al inhibir la activación del receptor de adenosina A2A, el Antagonista A2AR 1 puede modular estos procesos, lo que lleva a posibles beneficios terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El Antagonista A2AR 1 es único debido a su alta selectividad y potencia para el receptor de adenosina A2A. A diferencia de los antagonistas no selectivos como la cafeína y la teofilina, el Antagonista A2AR 1 se dirige específicamente al receptor A2A, reduciendo la probabilidad de efectos fuera del objetivo. Esta selectividad lo convierte en una herramienta valiosa para estudiar la señalización del receptor de adenosina y un candidato prometedor para el desarrollo terapéutico .

Actividad Biológica

A2A receptor antagonists, particularly A2A receptor antagonist 1 (also known as 3,7-dimethyl-1-propargylxanthine), have garnered significant attention in pharmacological research due to their diverse biological activities. This article discusses the mechanisms, effects, and clinical implications of this compound, synthesizing findings from various studies.

Adenosine A2A receptors (A2AR) are G protein-coupled receptors that play a crucial role in numerous physiological processes, including neurotransmission and immune responses. The antagonism of A2AR leads to the enhancement of dopaminergic signaling and modulation of immune responses:

  • Dopaminergic Effects : A2AR antagonists can reverse the inhibition of dopamine release mediated by A1 receptors, enhancing dopaminergic neurotransmission. This is particularly relevant in conditions like Parkinson's disease (PD), where dopaminergic signaling is compromised .
  • Immune Modulation : By blocking A2AR, these antagonists can alleviate immunosuppression caused by adenosine in the tumor microenvironment, potentially enhancing anti-tumor immunity .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Binding Affinity : The compound exhibits high affinity for A2A receptors with a Ki value of approximately 6.5 nM, indicating potent antagonistic activity against agonist-induced cAMP response in CHO-K1 cells expressing A2A receptors .
  • Functional Assays : In functional assays, this antagonist effectively inhibits the signaling pathways activated by adenosine, demonstrating its potential utility in treating diseases characterized by excessive adenosine signaling.

In Vivo Studies

  • Animal Models : In rodent models, administration of this compound significantly reversed catalepsy induced by haloperidol, a dopamine D2 receptor antagonist. The effective doses ranged from 0.1 mg/kg to 10 mg/kg, showing a dose-dependent response .
  • Neuroprotective Effects : Studies indicate that these antagonists can improve motor symptoms in Parkinson's disease models by promoting dopamine release and enhancing cognitive functions .

Clinical Implications

Recent clinical studies have highlighted the potential benefits of A2A receptor antagonists in cancer therapy:

  • Renal Cell Carcinoma (RCC) : In a study involving patients with refractory RCC, treatment with an A2A receptor antagonist demonstrated tumor regression and improved survival rates. Notably, partial responses were observed in 11% of patients treated with combination therapy involving anti-PD-L1 antibodies .
  • Immunotherapy Synergy : The use of A2A receptor antagonists alongside other immunotherapeutic agents has shown promise in enhancing immune responses against tumors by overcoming adenosine-mediated immunosuppression .

Table 1: Summary of Biological Activity and Clinical Findings

Study TypeFindings
In VitroHigh binding affinity (Ki = 6.5 nM); effective inhibition of cAMP response
In VivoReversal of haloperidol-induced catalepsy; dose-dependent efficacy (0.1 - 10 mg/kg)
Clinical TrialsTumor regression in RCC; partial response in 11% of patients; improved survival rates

Propiedades

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJMSUHUZNTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine (219 mg, 1 mmol) in DMF (2 mL) at 0° C. was treated with NaH (40 mg, 60%, 1 mmol), stirred for 20 min, treated with 2-fluorobenzyl bromide (120 μL, 1 mmol), stirred at room temperature for 1 h, quenched with water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo and purified by chromatography EtOAc:Heptane, 1:4) to give the title compound (250 mg, 76%) as a cream solid.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A2A receptor antagonist 1
Reactant of Route 2
Reactant of Route 2
A2A receptor antagonist 1
Reactant of Route 3
Reactant of Route 3
A2A receptor antagonist 1
Reactant of Route 4
A2A receptor antagonist 1
Reactant of Route 5
A2A receptor antagonist 1
Reactant of Route 6
Reactant of Route 6
A2A receptor antagonist 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.